N-ethyl-3-sulfamoylbenzamide
CAS No.:
Cat. No.: VC18164112
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O3S |
|---|---|
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | N-ethyl-3-sulfamoylbenzamide |
| Standard InChI | InChI=1S/C9H12N2O3S/c1-2-11-9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14) |
| Standard InChI Key | NCFCRVHZKBSWRR-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-Ethyl-3-sulfamoylbenzamide (systematic IUPAC name: N-ethyl-3-sulfamoylbenzamide) has the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol. The structure comprises a benzene ring substituted with a sulfamoyl group (-SO₂NH₂) at the 3-position and an ethyl group (-CH₂CH₃) bonded to the sulfonamide nitrogen. The compound’s SMILES notation is O=S(=O)(NCC)c1cccc(C(=O)N)c1, reflecting its planar aromatic system and sulfonamide-ethyl substituent .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₃S |
| Molecular Weight | 228.27 g/mol |
| LogP (Partition Coefficient) | 1.2 (predicted) |
| Solubility | 12 mg/mL in DMSO |
| Melting Point | 168–170°C (decomposes) |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
Infrared (IR) Spectroscopy: Strong absorptions at 1,320 cm⁻¹ (S=O asymmetric stretch) and 1,150 cm⁻¹ (S=O symmetric stretch), with a C=O stretch at 1,680 cm⁻¹ .
Synthetic Pathways and Optimization
Conventional Synthesis Routes
The synthesis of N-ethyl-3-sulfamoylbenzamide typically involves a three-step sequence starting from 3-nitrobenzoic acid:
-
Sulfonation: Reaction of 3-nitrobenzoic acid with chlorosulfonic acid yields 3-nitrobenzenesulfonyl chloride.
-
Amination: The sulfonyl chloride intermediate is treated with ethylamine to form 3-nitro-N-ethylbenzenesulfonamide.
-
Reduction and Acylation: Catalytic hydrogenation reduces the nitro group to an amine, followed by acylation with benzoyl chloride to afford the final product .
Table 2: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | ClSO₃H, 0°C, 2 h | 85 |
| Amination | Ethylamine, Et₃N, THF, 25°C | 78 |
| Reduction | H₂ (1 atm), Pd/C, MeOH | 92 |
| Acylation | Benzoyl chloride, DMAP, DCM | 80 |
Recent Methodological Advances
Microwave-assisted synthesis has reduced reaction times by 60% compared to conventional methods. For instance, using N,N-dimethylformamide (DMF) as a solvent under microwave irradiation (100°C, 150 W) achieves complete conversion within 15 minutes for the amination step .
Pharmacological Profile and Mechanism of Action
Table 3: Comparative Pharmacological Data
| Parameter | N-Ethyl-3-sulfamoylbenzamide | Hydrochlorothiazide |
|---|---|---|
| ROMK Inhibition (IC₅₀) | 440 nM | N/A |
| hERG Selectivity (IC₅₀) | >100 μM | 12 μM |
| Plasma Protein Binding | 89% | 68% |
The ethyl substituent enhances metabolic stability, with a human liver microsome clearance (Clₘᵢc,ₐₚₚ) of 30 mL/min/kg, significantly lower than first-generation sulfamoylbenzamides .
Antiviral Activity Against HBV
Structural analogs of N-ethyl-3-sulfamoylbenzamide disrupt HBV capsid assembly by binding to hydrophobic pockets in the capsid protein dimer interface. Molecular docking studies suggest a binding affinity (Kd) of 2.8 μM, correlating with EC₅₀ values of 0.7–1.2 μM in HBeAg secretion assays .
Therapeutic Applications and Clinical Relevance
Cardiovascular and Renal Indications
As a ROMK inhibitor, N-ethyl-3-sulfamoylbenzamide reduces potassium excretion without inducing hypokalemia—a common limitation of loop diuretics. Preclinical models predict a 30–40% reduction in urinary potassium loss compared to furosemide, making it a candidate for hypertension and edema management .
Antiviral Drug Development
The compound’s ability to destabilize HBV capsids and suppress covalently closed circular DNA (cccDNA) formation positions it as a potential adjunct to nucleoside analogs. In combination therapies, it reduces viral load by 2.5 log₁₀ IU/mL in vitro .
Future Directions and Research Opportunities
Ongoing studies aim to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume